N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide
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Overview
Description
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetamide and features a hydroxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Scientific Research Applications
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reference marker in biological assays and studies.
Industry: It is used in the production of various materials and as an intermediate in chemical manufacturing.
Future Directions
The future directions for “N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide” could involve further studies on its potential therapeutic applications, given the promising results observed with related compounds . Additionally, chemists may design new derivatives of phenoxy acetamide and its derivatives that could enhance safety and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide typically involves the reaction of 2-amino-3-benzoylbenzeneacetamide with suitable reagents. One common method includes the use of Raney nickel as a catalyst for desulfurization . The reaction conditions often involve solvents like tetrahydrofuran (THF) and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization and the use of high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler aromatic compounds.
Mechanism of Action
The mechanism of action of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application, such as its role in inhibiting inflammatory responses or acting as an analgesic .
Comparison with Similar Compounds
Similar Compounds
Nepafenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure.
2-(2-Aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)(nitroso)amino)ethyl)phenyl)acetamide: Another compound with similar functional groups.
Uniqueness
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxy and methylene bridge functionalities contribute to its versatility in various reactions and applications.
Properties
IUPAC Name |
N-[2-[hydroxy(phenyl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10,15,18H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGZGIYWZMCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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